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Compound of Interest

Compound Name: 7-Fluoro-2-methylquinazolin-4-ol
CAS No.: 194473-03-5
Cat. No.: B573599
Get Quote
. J

Introduction & Chemical Context

7-Fluoro-2-methylquinazolin-4-ol (often referred to by its dominant tautomer, 7-Fluoro-2-
methyl-4(3H)-quinazolinone) is a critical heterocyclic building block in the synthesis of poly-
pharmacological agents, particularly EGFR tyrosine kinase inhibitors and PARP inhibitors.

The characterization of this intermediate presents a specific challenge: Tautomeric Equilibrium.
While IUPAC nomenclature may refer to the "4-ol" (hydroxyl) form, in the solid state and polar
solvents (like DMSO), the compound predominantly exists as the "4-one" (amide) tautomer.[1]
Analytical protocols must account for this to avoid misinterpretation of spectral data (e.qg.,
searching for an O-H stretch that appears as an N-H signal).

Physicochemical Profile
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Property Value /| Description

Molecular Formula

Molecular Weight 178.16 g/mol
Appearance White to off-white solid
Melting Point ~255 °C (decomposition)
. Soluble in DMSO, DMF; Sparingly soluble in
Solubility )
MeOH; Insoluble in Water
pKa (Calculated) ~9.5 (Amide NH), ~2.1 (N1 protonation)

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium between the hydroxy-pyrimidine form (enol)
and the amide form (keto).

Tautomerization
Enol Form Keto Form
(7-Fluoro-2-methylquinazolin-4-ol) g (PI‘OtOH TranSfer) P  (7-Fluoro-2-methyl-4(3H)-quinazolinone)
Dominant in: High pH, Non-polar solvents Dominant in: Solid State, DMSO, Neutral pH

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium.[1] Analytical data (NMR/XRD) typically confirms the Keto form
as the stable species.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)

Objective: To establish a robust purity assay and impurity profile method. Rationale:
Quinazolinones are polar and basic. A standard C18 column with end-capping is required to
prevent peak tailing caused by interaction with residual silanols.

Chromatographic Conditions
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Parameter Specification

C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x

Column
4.6 mm, 3.5 um
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary), 210 nm (impurities)
Injection Vol 5puL

Gradient Program

Time (min) % Mobile Phase B Event

0.0 5% Equilibration

2.0 5% Hold

15.0 90% Linear Ramp (Elution of target)
18.0 90% Wash

18.1 5% Re-equilibration

23.0 5% End

Technical Insight: The target compound typically elutes between 8—10 minutes. The 2-methyl
group reduces polarity compared to the unsubstituted quinazolinone, increasing retention on
C1is.

Protocol 2: Structural Confirmation (NMR
Spectroscopy)

Objective: To unequivocally assign the structure, specifically the position of the fluorine atom
and the tautomeric state.[1] Method: 1D
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H,
C, and

F NMR in DMSO-

H NMR Interpretation (600 MHz, DMSO- )

The spectrum confirms the Keto (4-one) tautomer via the N-H signal.

Shift ( Mechanistic

Multiplicity Integration Assignment
Note

ppm)

Diagnostic of
amide tautomer.

12.29 Broad Singlet 1H N3-H Disappears with

shake.

Coupled to F-7 (

8.13 Triplet (dd) 1H H-5 ) and H-6.
Deshielded by

C=0 anisotropy.

Overlapping
signals. H-8 is a

7.35-7.29 Multiplet 2H H-6, H-8 doublet of
doublets due to
F-7.

Characteristic

2-CH methyl group

2.35 Singlet 3H
attached to the

pyrimidine ring.

C NMR & Fluorine Coupling ()

Fluorine (
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F) causes significant splitting in the

C spectrum.[1] This splitting pattern is the "fingerprint" for the 7-position substitution.

165.6 ppm (d,
Hz):C-7.[1][2] The large coupling constant confirms direct C-F attachment.
e 160.9 ppm (s):C-4 (Carbonyl).
e 155.9 ppm (s):C-2.
e 128.7 ppm (d,
Hz):C-5.[1][2]
e 111.5 ppm (d,
Hz):C-8.

Expert Tip: If the fluorine were at position 6, the coupling constants for C-5 and C-7 (meta and
ortho to F) would differ significantly. The

Hz is standard for aromatic C-F bonds.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation. Mode: Electrospray lonization (ESI), Positive Mode.

[1]
e Theoretical Mass: 178.16 Da
e Observed lon

:179.06 m/z[2]

o Fragmentation Pattern:
o Loss of CO (28 Da) is common in quinazolinones.[1]

o Loss of
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(41 Da) from the pyrimidine ring cleavage.

Analytical Workflow Summary

The following flowchart outlines the decision process for releasing a batch of this intermediate
for downstream synthesis.

Crude 7-Fluoro-2-methylquinazolin-4-ol

Dissolve in DMSO-d6
(Check Solubility)

/ "

1H & 19F NMR
Confirm 7-F Regiochemistry

;

HPLC-UV (254 nm)
Purity > 98%7?
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e e e i — — — ——— ————— —————————— "

Release for Synthesis Recrystallize
(e.g., Chlorination to 4-Cl) (Acetic Acid or DMF/Water)
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Figure 2: Analytical Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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